molecular formula C16H20BNO4 B1393662 Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate CAS No. 1072811-67-6

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

Cat. No. B1393662
M. Wt: 301.1 g/mol
InChI Key: DBUOXHIKCAIAHS-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It also contains a boronic ester functional group, specifically a pinacol boronic ester . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound likely includes an indole ring, a carboxylate group, and a pinacol boronic ester .


Chemical Reactions Analysis

Boronic esters, such as the one in this compound, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate, as part of the boric acid ester family, has been explored in various studies focusing on its synthesis and structural characterization. Huang et al. (2021) synthesized similar compounds using a three-step substitution reaction, confirming their structures through spectroscopic methods like FTIR, NMR, and mass spectrometry. The structures were further validated using X-ray diffraction and density functional theory (DFT) calculations, emphasizing the compounds' physicochemical properties (Huang et al., 2021).

Wu et al. (2021) also synthesized related compounds, focusing on the vibrational properties studies. They used DFT and time-dependent DFT calculations for comparative analysis of spectroscopic data, revealing insights into the molecular structure and properties (Wu et al., 2021).

Application in Fluorescent Probes

In the field of fluorescent probes, Shen You-min (2014) synthesized a novel near-infrared fluorescence probe of carbazole borate ester, including indole, showcasing the potential of such compounds in creating sensitive and efficient probes (Shen You-min, 2014).

Antimicrobial and Anticancer Potential

Research into the antimicrobial and anticancer potential of compounds within this family has been conducted. Sharma et al. (2012) synthesized a series of compounds and evaluated them in vitro for their antimicrobial and anticancer potential, highlighting the significance of these compounds in medical research (Sharma et al., 2012).

Luminescent Properties in Polymers

The incorporation of such compounds in polymers for luminescent properties has been studied. Cheon et al. (2005) synthesized a series of copolymers with improved luminescent properties, demonstrating the utility of these compounds in materials science (Cheon et al., 2005).

Explosive Detection

In the field of explosive detection, Fu et al. (2016) explored the application of these compounds in detecting hydrogen peroxide vapor, an important aspect of security and forensic science (Fu et al., 2016).

Water-Soluble Carboxylated Polyfluorenes

Zhang et al. (2008) developed water-soluble carboxylated polyfluorenes using a similar compound, focusing on fluorescence quenching by cationic quenchers and proteins. This application is significant in the field of biochemical sensing and analysis (Zhang et al., 2008).

Cytoprotection Against Oxidative Stress

Wang and Franz (2018) modified similar compounds for improved cytoprotection against oxidative stress, showcasing their potential in therapeutic applications (Wang & Franz, 2018).

Future Directions

The future directions for this compound would likely involve its use in organic synthesis, particularly in the synthesis of complex organic compounds through cross-coupling reactions .

properties

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-9-11-10(14(19)20-5)7-6-8-12(11)18-13/h6-9,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUOXHIKCAIAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682228
Record name Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

CAS RN

1072811-67-6
Record name Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072811-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to a procedure analogous to that described for 7-chloro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole using 1H-indole-4-carboxylic acid, methyl ester.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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